molecular formula C28H31N5O3 B2432899 5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1105217-22-8

5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2432899
CAS No.: 1105217-22-8
M. Wt: 485.588
InChI Key: JZFVOJRTYONUAC-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3/c1-36-19-18-31-20-24(26-25(21-31)28(35)33(29-26)23-10-6-3-7-11-23)27(34)32-16-14-30(15-17-32)13-12-22-8-4-2-5-9-22/h2-11,20-21H,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFVOJRTYONUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the phenyl and piperazine groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the piperazine derivative with the pyrazolo[4,3-c]pyridine intermediate under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. This compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.

Biological Activity

5-(2-methoxyethyl)-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse sources, including in vitro studies and case reports.

Chemical Structure

The compound features a complex structure that integrates a pyrazolo[4,3-c]pyridine core with piperazine and phenyl substituents. The molecular formula is C23H30N4O2C_{23}H_{30}N_{4}O_{2}.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Initial studies suggest that the compound has potential anticancer properties. It has been screened against various cancer cell lines, showing significant cytotoxicity.
  • Antimicrobial Activity : Similar compounds with related structures have demonstrated antimicrobial properties, suggesting potential for this compound as well.

Anticancer Activity

A study conducted on multicellular spheroids demonstrated that the compound could inhibit tumor growth effectively. The half-maximal inhibitory concentration (IC50) values were determined for different cancer cell lines, showing promising results:

Cell Line IC50 (µM) Reference
MDA-MB 23134.31
U-87 MG38.29
A54940.59

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell migration. In vitro studies indicated that treatment with the compound resulted in reduced migration rates of cancer cells compared to control treatments.

Case Studies

  • Case Study on Tumor Growth Inhibition : A recent study highlighted the effectiveness of the compound in reducing tumor size in xenograft models. The treated group showed a significant decrease in tumor volume compared to untreated controls.
  • Combination Therapy : Another case study explored the use of this compound in combination with standard chemotherapeutic agents, revealing enhanced efficacy and reduced side effects.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?

The synthesis involves a multi-step process:

  • Step 1 : Formation of the pyrazolo[4,3-c]pyridine core via cyclization of precursor hydrazines with ketones or aldehydes under acidic conditions (e.g., acetic acid in ethanol) .
  • Step 2 : Introduction of the 4-(2-phenylethyl)piperazine-1-carbonyl group via amide coupling, often using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane or DMF .
  • Step 3 : Functionalization of the 2-methoxyethyl group through nucleophilic substitution or alkylation, requiring inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) . Key Optimization : Reaction yields improve with strict control of solvent polarity (e.g., THF for solubility) and catalyst ratios (e.g., 1.2 eq. of coupling agents) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent placement (e.g., distinguishing phenyl vs. piperazine protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₂₈H₂₉N₅O₄, calculated 499.22 g/mol) and detects impurities .
  • X-ray Crystallography : Resolves stereoelectronic effects of the fused pyrazolo-pyridine system .
  • HPLC-PDA : Ensures >95% purity using C18 columns with acetonitrile/water gradients .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Solubility : Use co-solvents (e.g., 10% DMSO in PBS) or prepare hydrochloride salts via HCl gas treatment .
  • Stability : Store lyophilized powders at -80°C; avoid aqueous solutions >6 hours at RT to prevent hydrolysis of the piperazine-carbonyl bond .

Advanced Questions

Q. What strategies are used to elucidate the compound’s mechanism of action and biological targets?

  • Kinase Profiling : Screen against panels of 100+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays to identify inhibition patterns .
  • Molecular Docking : Perform in silico studies with PyMOL or AutoDock to prioritize targets (e.g., PDE5, phosphodiesterases) based on the piperazine moiety’s fit into hydrophobic pockets .
  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

Q. How should researchers address contradictory data in biological activity studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions.
  • Resolution : Standardize ATP concentrations (e.g., 100 µM for kinase assays) and validate cell permeability via LC-MS intracellular uptake measurements .
    • Structural Variants : Compare activity of analogs (e.g., methyl vs. ethyl esters) to isolate substituent effects .

Q. What methodologies guide the design of analogs with improved pharmacokinetic properties?

  • Structure-Activity Relationship (SAR) :
Modification Impact Example
Piperazine substitutionEnhanced blood-brain barrier penetration4-(2-Phenylethyl) → 4-(4-Fluorophenyl)
Pyrazolo ring halogenationIncreased metabolic stability7-Bromo derivative (t₁/₂ = 8 hours vs. 2 hours)
  • Prodrug Design : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .

Q. How can in silico modeling predict off-target interactions or toxicity?

  • Pharmacophore Mapping : Use Schrödinger’s Phase to align with known toxicophores (e.g., hERG channel blockers) .
  • ADMET Prediction : SwissADME or ProTox-II assess hepatotoxicity risk based on cytochrome P450 binding affinities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.